DNA Gyrase Inhibition: DU-6856 IC50 = 0.18 μg/mL – 1.4-fold Less Potent than Sitafloxacin, 2.3-fold More Potent than DU-6857
In a direct head-to-head comparison of all four sitafloxacin stereoisomers, DU-6856 (sitafloxacin isomer I SSR) inhibited the supercoiling activity of Escherichia coli KL-16 DNA gyrase with an IC50 of 0.18 ± 0.02 μg/mL. This represents a 1.4-fold reduction in potency relative to sitafloxacin (DU-6859a, IC50 = 0.13 ± 0.01 μg/mL), but a 2.3-fold increase in potency over DU-6857 (IC50 = 0.42 ± 0.01 μg/mL) and a 3.8-fold increase over DU-6858 (IC50 = 0.69 ± 0.10 μg/mL). Notably, DU-6856 also outperformed levofloxacin (IC50 = 0.39 ± 0.00 μg/mL) and ciprofloxacin (IC50 = 0.32 ± 0.02 μg/mL) in this assay [1]. The correlation coefficient between DNA gyrase inhibition and antibacterial MIC across all tested compounds was 0.941, confirming the mechanistic relevance of this endpoint [1].
| Evidence Dimension | IC50 against E. coli DNA gyrase supercoiling activity |
|---|---|
| Target Compound Data | DU-6856 (SSR isomer): IC50 = 0.18 ± 0.02 μg/mL; MIC (E. coli KL-16) = 0.016 μg/mL |
| Comparator Or Baseline | Sitafloxacin (DU-6859a): IC50 = 0.13 ± 0.01 μg/mL; DU-6857: IC50 = 0.42 ± 0.01 μg/mL; DU-6858: IC50 = 0.69 ± 0.10 μg/mL; Levofloxacin: IC50 = 0.39 ± 0.00 μg/mL; Ciprofloxacin: IC50 = 0.32 ± 0.02 μg/mL |
| Quantified Difference | 1.4-fold less potent than sitafloxacin; 2.3-fold more potent than DU-6857; 3.8-fold more potent than DU-6858; 2.2-fold more potent than levofloxacin; 1.8-fold more potent than ciprofloxacin |
| Conditions | E. coli KL-16 DNA gyrase supercoiling assay; relaxed pBR322 plasmid; 37°C, 1 h; IC50 determined by band quantification of supercoiled product |
Why This Matters
This data establishes DU-6856 as the second-most potent stereoisomer against the primary quinolone target in Gram-negative bacteria, informing its selection as the critical impurity to monitor in sitafloxacin manufacture—it is the stereoisomer most likely to co-purify with the API and retains the highest residual antibacterial activity among the three process impurities.
- [1] Akasaka T, Kurosaka S, Uchida Y, Tanaka M, Sato K, Hayakawa I. Antibacterial activities and inhibitory effects of sitafloxacin (DU-6859a) and its optical isomers against type II topoisomerases. Antimicrob Agents Chemother. 1998;42(5):1284-1287. doi:10.1128/AAC.42.5.1284 View Source
